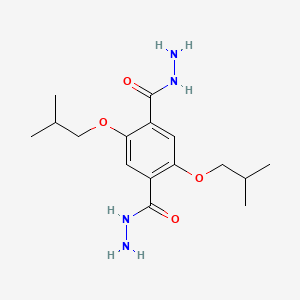

2,5-Diisobutoxyterephthalohydrazide

Description

Properties

Molecular Formula |

C16H26N4O4 |

|---|---|

Molecular Weight |

338.40 g/mol |

IUPAC Name |

2,5-bis(2-methylpropoxy)benzene-1,4-dicarbohydrazide |

InChI |

InChI=1S/C16H26N4O4/c1-9(2)7-23-13-5-12(16(22)20-18)14(24-8-10(3)4)6-11(13)15(21)19-17/h5-6,9-10H,7-8,17-18H2,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

ITENHYRRAXUPGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1C(=O)NN)OCC(C)C)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Diisobutoxyterephthalohydrazide

Direct Synthetic Routes to 2,5-Diisobutoxyterephthalohydrazide Precursors and the Compound Itself

The primary route to this compound involves a multi-step process commencing with the appropriate modification of a terephthalic acid derivative, followed by esterification and subsequent hydrazinolysis.

Esterification and Hydrazinolysis Approaches

The synthesis typically begins with a precursor such as 2,5-dihydroxyterephthalic acid. A common method to introduce the isobutoxy groups is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups on a dialkyl 2,5-dihydroxyterephthalate with a suitable base to form alkoxides, which then undergo nucleophilic substitution with an isobutyl halide, such as isobutyl bromide.

Following the successful synthesis of the corresponding dialkyl 2,5-diisobutoxyterephthalate, the next crucial step is hydrazinolysis. This transformation is typically achieved by reacting the diester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy groups to form the desired this compound. This dihydrazide is often obtained as a solid that can be purified by recrystallization. researchgate.net

A general synthetic scheme is as follows:

Esterification of a terephthalic acid derivative, such as terephthaloyl chloride, with an alcohol like methanol (B129727) or ethanol in the presence of a catalyst to yield the corresponding dimethyl or diethyl terephthalate (B1205515). researchgate.net

Hydroxylation of the terephthalate, if starting from an unsubstituted terephthalic acid derivative, to produce a 2,5-dihydroxyterephthalate.

Alkylation of the hydroxyl groups via Williamson ether synthesis to yield a dialkyl 2,5-diisobutoxyterephthalate.

Hydrazinolysis of the dialkyl 2,5-diisobutoxyterephthalate with hydrazine hydrate to produce this compound. researchgate.net

| Step | Reactants | Reagents/Solvents | Product |

| Esterification | Terephthalic acid | Methanol, Sulfuric acid | Dimethyl terephthalate |

| Hydrazinolysis | Dimethyl terephthalate | Hydrazine hydrate (80%), Ethanol | Terephthalic acid hydrazide |

This table outlines the general steps for the synthesis of a terephthalic acid hydrazide, a precursor to the title compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound and its precursors is highly dependent on the reaction conditions. For the Williamson ether synthesis, the choice of base, solvent, and temperature is critical to maximize the yield of the desired ether and minimize side reactions. Strong bases like sodium hydride are often employed to ensure complete deprotonation of the hydroxyl groups.

In the hydrazinolysis step, the reaction time and temperature are key parameters. The reaction is typically refluxed for several hours to ensure complete conversion of the diester to the dihydrazide. researchgate.net The molar ratio of hydrazine hydrate to the diester is also an important factor, with an excess of hydrazine hydrate often used to drive the reaction to completion. Purification of the final product, this compound, is crucial for subsequent derivatization reactions and is typically achieved through recrystallization from a suitable solvent to obtain a product of high purity.

Functionalization and Derivatization Strategies

The hydrazide functional groups in this compound are key to its utility as a building block for more complex molecules and polymers. These groups can readily undergo condensation and cyclization reactions to form a variety of heterocyclic and open-chain structures.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most important transformations of this compound is its conversion into 2,5-bis(p-alkoxyphenyl)-1,3,4-oxadiazole derivatives. This is typically achieved through a cyclodehydration reaction. A common method involves reacting the dihydrazide with an aromatic acid in the presence of a dehydrating agent such as phosphorus oxychloride. nih.govnih.gov The resulting 1,3,4-oxadiazole ring is a stable aromatic system with applications in various fields.

The general reaction involves the treatment of the dihydrazide with two equivalents of a substituted benzoic acid. The phosphorus oxychloride facilitates the intramolecular cyclization to form the five-membered oxadiazole rings. The properties of the resulting bis-oxadiazole can be tuned by varying the substituents on the aromatic acid.

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product |

| Acylhydrazide | Nitro or Chloro aroyl chloride | Phosphoryl chloride | 2,5-disubstituted 1,3,4-oxadiazole |

| Acyl hydrazide | 5-nitrofuraldehyde | Acetic anhydride | Nitrofuran-oxadiazole derivative |

This table showcases common methods for the synthesis of 1,3,4-oxadiazole derivatives from hydrazides. nih.govnih.gov

Synthesis of Hydrazone-Linked Precursors

The reaction of this compound with aldehydes or ketones leads to the formation of hydrazones. nih.govmdpi.comresearchgate.netmdpi.comnih.gov This condensation reaction, often catalyzed by a few drops of acid, results in the formation of a C=N bond, creating a hydrazone linkage. When a dialdehyde (B1249045) is used, this reaction can lead to the formation of polyhydrazones, which are a class of polymers known for their interesting thermal and optical properties.

The synthesis of these hydrazone-linked precursors is generally straightforward. nih.gov The dihydrazide and two equivalents of an aldehyde are typically refluxed in a suitable solvent like ethanol. nih.gov The resulting hydrazone often precipitates from the reaction mixture and can be purified by washing or recrystallization. nih.gov The choice of the aldehyde allows for the introduction of a wide variety of functional groups, enabling the tuning of the final properties of the hydrazone-containing molecule or polymer.

Exploration of Other Amide/Hydrazide-Based Linkages

Beyond the formation of oxadiazoles (B1248032) and hydrazones, the hydrazide functional groups of this compound can participate in other reactions to form various amide and hydrazide-based linkages. For instance, reaction with acyl chlorides can lead to the formation of N,N'-diacylhydrazines. These compounds can serve as precursors for other heterocyclic systems or as building blocks for more complex supramolecular architectures. The reactivity of the N-H protons in the hydrazide moiety also allows for further functionalization, expanding the range of accessible derivatives. The development of new synthetic methodologies targeting these functionalities continues to be an active area of research, driven by the potential to create novel materials with tailored properties.

Stereochemical Control in Synthesis and Derivatization

Achieving stereochemical control in the synthesis and derivatization of this compound is a nuanced challenge, primarily because the parent molecule is achiral. Chirality can be introduced through several strategic modifications, such as the derivatization of the hydrazide moieties with chiral auxiliaries or the use of stereoselective catalysts in subsequent reactions.

The general synthetic route to the parent compound, this compound, is believed to proceed via the synthesis of 2,5-dialkoxyterephthalic acid, followed by conversion to the dihydrazide. One patented method describes the preparation of 2,5-dialkoxyterephthalic acid starting from 1,4-dihalogenated-2,5-dialkoxy benzene (B151609), which undergoes a Grignard reaction. google.com Another approach involves the synthesis of 2,5-dihydroxyterephthalic acid, which is then alkylated to form the 2,5-dialkoxy derivative. google.com The resulting dialkoxyterephthalic acid can then be converted to the dihydrazide by reaction with hydrazine hydrate.

While the synthesis of the core structure does not inherently involve chiral centers, the introduction of chirality can be envisioned through several established asymmetric synthesis strategies. These methods, while not specifically documented for this compound, are widely applied in modern organic synthesis to create enantiomerically pure or enriched compounds.

Hypothetical Strategies for Stereochemical Control:

Use of Chiral Auxiliaries: One of the most common methods for inducing chirality is the use of chiral auxiliaries. tcichemicals.com In the context of this compound, a chiral auxiliary could be reacted with the hydrazide functional groups to form diastereomers. These diastereomers, having different physical properties, could then be separated using standard techniques like crystallization or chromatography. wikipedia.org Subsequent removal of the chiral auxiliary would yield the enantiomerically pure or enriched hydrazide derivatives.

Asymmetric Catalysis: Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, if the hydrazide were to undergo a reaction, such as an addition to a prochiral substrate, a chiral catalyst could direct the reaction to favor the formation of one enantiomer over the other. Asymmetric organocatalysis, for example, has been successfully used in the aza-Henry reaction of hydrazones to synthesize chiral β-nitrohydrazides with high enantiomeric excess. nih.gov

Chiral Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation. wikipedia.orgpharmtech.com Alternatively, chiral chromatography, utilizing a chiral stationary phase, can be employed for the direct separation of enantiomers. mdpi.com

Potential Chiral Derivatizations and Reactions:

The hydrazide functional groups of this compound are nucleophilic and can participate in various reactions that could be rendered stereoselective. For example, condensation with a chiral aldehyde or ketone would lead to the formation of diastereomeric hydrazones. The stereoselectivity of such a reaction would be influenced by the steric and electronic properties of both the hydrazide and the carbonyl compound.

The table below outlines a hypothetical reaction scheme for the introduction of a stereocenter via the reaction of this compound with a prochiral ketone, under the influence of a hypothetical chiral catalyst.

| Reactant 1 | Reactant 2 | Chiral Catalyst (Hypothetical) | Product | Potential Stereochemical Outcome |

| This compound | Prochiral Ketone (e.g., Acetophenone) | Chiral Brønsted Acid or Lewis Acid | Chiral Hydrazone Derivative | Enantiomeric excess of one diastereomer |

Furthermore, the N-H protons of the hydrazide are acidic and can be removed by a base. The resulting anion could then participate in stereoselective alkylation reactions in the presence of a chiral phase-transfer catalyst.

It is important to note that while these strategies are well-established in the field of asymmetric synthesis, their application to this compound remains a subject of theoretical exploration. The successful implementation of stereochemical control would depend on extensive experimental investigation to identify suitable chiral auxiliaries, catalysts, and reaction conditions.

Role in the Construction of Advanced Porous Organic Frameworks

Covalent Organic Frameworks (COFs) Utilizing 2,5-Diisobutoxyterephthalohydrazide as a Building Block

This compound serves as a key linear building block for hydrazone-linked COFs. The isobutoxy groups enhance the solubility of the monomer and can influence the framework's interaction with guest molecules, while the terminal hydrazide groups provide the reactive sites for framework construction.

The fundamental design principle behind hydrazone-linked COFs is the reversible condensation reaction between a hydrazide and an aldehyde. researchgate.netscispace.com This reaction, a type of Schiff-base chemistry, forms a stable hydrazone bond (C=N-N). The reversibility of this linkage is crucial, as it allows for "error-correction" during the synthesis process, where mismatched or poorly formed bonds can break and reform, ultimately leading to a highly crystalline and ordered framework rather than an amorphous polymer. researchgate.net

The condensation of a linear dihydrazide, such as an analog of this compound (like 2,5-diethoxyterephthalohydrazide), with a trigonal aldehyde linker (like 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene) results in the formation of extended two-dimensional (2D) porous frameworks. researchgate.netscispace.comduke.edu These specific combinations yield the well-known COF-42 and COF-43, respectively. scispace.comduke.edu The geometry of the building blocks dictates the topology of the resulting framework; combining a linear unit with a trigonal unit predictably produces a hexagonal porous structure. tsijournals.com The alkoxy groups (diisobutoxy or diethoxy) on the terephthalohydrazide backbone can also play a role in enhancing the binding of specific ions within the pores through hydrogen bonding. rsc.org

| Feature | Design Principle | Resulting Property |

| Linkage | Reversible hydrazone bond formation | High crystallinity, thermal and chemical stability researchgate.netscispace.com |

| Building Blocks | Linear dihydrazide + trigonal aldehyde | Predictable 2D hexagonal topology researchgate.nettsijournals.com |

| Functionality | Alkoxy side chains | Tunable pore environment and host-guest interactions rsc.org |

This table summarizes the key design principles for creating hydrazone-linked COFs based on terephthalohydrazide building blocks.

Several synthetic methodologies have been developed to produce hydrazone-linked COFs, each offering distinct advantages in terms of material form and properties.

Solvothermal Synthesis : This is the most common method, where the constituent monomers are sealed in a vessel (like a Pyrex tube) with a mixture of solvents (e.g., mesitylene (B46885) and dioxane) and an acidic catalyst (e.g., acetic acid) and heated for several days. tsijournals.com The high temperature and pressure facilitate the reversible condensation reaction, leading to the growth of highly crystalline COF powders. tsijournals.com This method has been successfully used to create COF-42 and COF-43. researchgate.nettsijournals.com

Chemical Vapor Deposition (CVD) : CVD is a technique used to grow COFs as thin films or coatings on a substrate. researchgate.net This method involves sublimating the monomer precursors, which then react on the heated substrate surface to form a continuous, crystalline COF film. It offers excellent control over film thickness and uniformity, which is advantageous for creating membranes and electronic devices. researchgate.net

Solution-Based Nanoparticle Synthesis : It is possible to control COF growth in solution to produce uniform, crystalline nanoparticles. nih.gov This approach often involves carefully controlling monomer concentrations and reaction conditions to favor polymerization on existing nuclei while preventing the formation of new particles. nih.gov The resulting colloidal COF suspensions can be processed into thin films and other forms. researchgate.net

Gelation and Additive Manufacturing : Recent work has shown that hydrazone-linked COFs can be formed as gels and aerogels with hierarchical porosity. osti.govspringerprofessional.de This involves a synthesis route that produces crystalline COF gels, which can then be processed. springerprofessional.de Furthermore, by using sacrificial additives like hydroxymethylcellulose, additive manufacturing (3D printing) of hydrazone-linked COFs into desired shapes has been demonstrated. osti.govspringerprofessional.de

The ability to control the dimensionality and topology of COFs is a cornerstone of reticular chemistry.

Dimensionality : The dimensionality of the COF is primarily determined by the geometry of its building blocks.

2D COFs : Are typically formed from planar building blocks, such as the linear terephthalohydrazide and trigonal triformylbenzenes, which extend into 2D sheets. researchgate.netnih.gov These sheets then stack upon one another through non-covalent interactions to form a layered crystal structure. nih.gov COF-42 and COF-43 are classic examples of 2D frameworks. researchgate.netscispace.com

3D COFs : Are constructed using non-planar, three-dimensional building blocks. For instance, using a tetrahedral monomer instead of a planar trigonal one can direct the network to extend covalently in three dimensions. jptcp.com

Topology : Beyond dimensionality, the specific connectivity or "net" of the framework can be tuned. By altering the substituents on the building blocks, one can introduce steric hindrance that directs the formation of a specific topology. jptcp.com For example, research on 3D imine-linked COFs has shown that changing a substituent from a small methoxy (B1213986) group to a bulkier phenyl group can switch the resulting framework from a 5-fold interpenetrated pts net to a completely new, self-penetrated ljh topology. jptcp.com This principle of steric control is a powerful tool for designing COFs with novel structures and properties. jptcp.com

Metal-Organic Frameworks (MOFs) Incorporating Terephthalohydrazide-Derived Linkers

While terephthalic acid is a ubiquitous linker in MOF chemistry, the use of its hydrazide derivative, 2,5-disubstituted-terephthalohydrazide, introduces new functionalities and coordination possibilities. The hydrazide group (-CO-NH-NH2) and its derivatives can act as potent ligands for metal centers.

The terephthalohydrazide linker offers multiple coordination sites. Polytopic ligands containing hydrazide-hydrazone moieties are known to be effective in coordinating with transition metal ions. osti.gov The coordination can occur through several modes:

The terminal amino nitrogen of the hydrazide group possesses a lone pair of electrons and can coordinate to a metal center.

The carbonyl oxygen of the amide group can also act as a Lewis base to bind to a metal ion.

The entire hydrazide group can act as a chelating ligand, binding to a single metal center through both the carbonyl oxygen and the terminal amino nitrogen.

In reactions where the hydrazide condenses to form a hydrazone, the resulting imine nitrogen (-N=C) also becomes a primary coordination site. researchgate.net

The specific coordination mode depends on the metal ion, the solvent system, and the reaction conditions. jptcp.com In many MOFs built with terephthalate (B1205515) (the dicarboxylate analog), the carboxylate groups coordinate to metal centers (like Fe, Co, Ni, Cu, Zn) to form the framework. rsc.org For a terephthalohydrazide linker, the amide carbonyl oxygen and hydrazinic nitrogens provide alternative or additional binding sites, potentially leading to novel framework topologies and properties not accessible with simple carboxylates. osti.govresearchgate.net

The fabrication of MOFs is a highly tunable process that allows for precise control over the final architecture, porosity, and connectivity.

Linker Functionalization : Introducing functional groups onto the organic linker is a primary strategy for tuning MOF properties. By adding substituents to the backbone of a linker, one can affect its conformation and steric profile. rsc.orgresearchgate.net This can force the adoption of a different network topology, thereby altering the pore size and shape of the resulting MOF, even when using the same metal cluster and reaction conditions. rsc.orgresearchgate.net

Mixed-Linker Strategy : Utilizing a mixture of two or more different linkers within the same framework, known as a multivariate or mixed-linker MOF strategy, allows for the creation of materials with finely-tuned properties. This can be used to incorporate multiple functionalities or to control the pore environment in a highly sophisticated manner.

Hierarchical Porosity : For applications involving large molecules or requiring rapid mass transfer, creating hierarchical pores (containing both micropores and larger meso- or macropores) is highly desirable. springerprofessional.de This can be achieved through methods like controlled linker thermolysis, where a less stable linker in a mixed-linker MOF is selectively removed to create larger pores, or through template-assisted synthesis, where surfactants or polymers are used to pattern larger pores within the growing MOF crystal. duke.eduspringerprofessional.de

| Method | Description | Outcome |

| Linker Functionalization | Adding chemical groups to the linker backbone to alter its shape and electronics. rsc.orgresearchgate.net | Control over framework topology and pore size. rsc.orgresearchgate.net |

| Mixed-Linker Synthesis | Using a stoichiometric mix of different organic linkers during synthesis. | Tunable and multifunctional pore environments. |

| Templating/Thermolysis | Using sacrificial molecules or linkers to create voids during or after synthesis. duke.eduspringerprofessional.de | Creation of hierarchical pore systems for improved mass transfer. springerprofessional.de |

This table outlines key methodologies for fabricating MOFs with tailored porosity and connectivity.

Investigation of Framework Stability and Robustness

The utility of porous organic frameworks (POFs), particularly Covalent Organic Frameworks (COFs), is fundamentally dependent on their structural stability. The ability of a framework to maintain its crystalline structure and porosity, especially during the removal of guest solvent molecules (a process known as activation), is critical for any practical application. A common failure point for these materials is "pore collapse," where the framework loses its ordered structure, leading to a significant reduction in surface area and accessibility of the pores.

Table 1: Impact of Pore Substituents on COF Framework Stability

| Linker Functionality | Observed Effect on Stability | Rationale | Citation |

| Unfunctionalized (e.g., Terephthalaldehyde) | Prone to pore collapse during activation. | Weak interlayer interactions. | |

| Methoxy (-OCH3) Functionalized | Improved retention of surface area after activation. | Increased interlayer interactions. | |

| Octyloxy (-OC8H17) Functionalized | Significant increase in retained surface area (up to 90%). | Stronger van der Waals forces and steric hindrance from longer alkyl chains prevent layer collapse. | |

| Isobutoxy (-OCH2CH(CH3)2) Functionalized (Inferred) | Expected to enhance framework robustness and resistance to pore collapse. | Bulky, flexible groups provide steric hindrance and strengthen interlayer interactions. | N/A |

Hybrid Organic-Inorganic Frameworks and Nanocomposites

The versatility of this compound extends beyond purely organic frameworks into the domain of hybrid organic-inorganic materials and nanocomposites. These materials synergistically combine the properties of organic molecules (like processability and functional tunability) with those of inorganic components (such as conductivity, magnetic properties, or catalytic activity). The hydrazide groups of the linker are highly reactive and provide ideal anchoring points for integrating inorganic species or for forming a stable matrix around them.

A prime example of this concept is demonstrated with the analogous linker, 2,5-dipropoxyterephthalohydrazide. It is used to synthesize β-keto-enamine linked 2D-COFs which are then integrated with ruthenium (Ru) nanoparticle-decorated carbon nanotubes. The resulting nanocomposite functions as a highly efficient cathode in Li-CO2 batteries, showcasing how the COF acts as a stable, porous support for the catalytically active inorganic nanoparticles. The porous nature of the framework ensures that the nanoparticles are well-dispersed and accessible, while the robust organic structure provides mechanical and chemical stability.

Following this established methodology, this compound is an excellent candidate for constructing similar nanocomposites. Its isobutoxy groups would contribute to a stable and porous COF matrix, capable of encapsulating a wide variety of inorganic materials, from metal nanoparticles and quantum dots to perovskites. The in-situ synthesis approach, where the inorganic component is introduced during the formation of the organic framework, is a common method for creating these hybrid materials. This ensures intimate contact and homogeneous distribution of the components, leading to enhanced performance. The development of such hybrid frameworks opens up possibilities for creating materials with tailored electronic, optical, and catalytic properties for applications in next-generation electronics, sensing, and photocatalysis.

Table 2: Examples of Hybrid Frameworks and Nanocomposites

| Organic Component/Linker | Inorganic Component | Resulting Material Type | Application | Citation |

| 2,5-Dipropoxyterephthalohydrazide | Ruthenium (Ru) Nanoparticles | COF-Nanoparticle Composite | High-capacity Li-CO2 battery cathodes | |

| Poly(propylene 2,5-furan dicarboxylate) | Aluminosilicate Clays (e.g., Montmorillonite) | Polymer-Clay Nanocomposite | Bio-based polyesters with enhanced thermal stability | |

| Various Organic Linkers | Metal Halide Perovskite (e.g., CH3NH3PbBr3) | Perovskite@MOF Composite | Stable light-emitting diodes (LEDs) | |

| 1H-tetrazolate-5-acetic acid | Cadmium Hydroxide | Organic-Inorganic Hybrid Framework | Luminescent materials with high thermal stability |

Supramolecular Assemblies and Non Covalent Interactions

Self-Assembly Processes Directed by 2,5-Diisobutoxyterephthalohydrazide

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. researchgate.net The distinct functionalities within this compound are predicted to direct its self-assembly into complex architectures.

Hydrogen Bonding Networks in Crystalline and Amorphous Phases

The hydrazide moieties (-CONHNH2) are potent hydrogen bond donors and acceptors. In the crystalline state, it is anticipated that these groups will form extensive and highly directional hydrogen-bonding networks. Similar to other hydrazide derivatives, these interactions would likely involve the N-H protons and the carbonyl oxygen atoms, leading to the formation of chains, sheets, or more complex three-dimensional lattices. nih.gov

In the amorphous phase, while long-range order would be absent, localized hydrogen bonding is still expected to play a crucial role in the material's properties. These interactions would be more disordered and varied compared to the crystalline state. rsc.orgnih.gov

Table 1: Predicted Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Predicted Interaction Type | Potential Structural Motif |

| N-H (hydrazide) | C=O (hydrazide) | Strong, directional | Intermolecular chains or sheets |

| N-H (hydrazide) | O (isobutoxy) | Weaker, secondary | Intramolecular or intermolecular links |

This table represents predicted interactions based on the functional groups present in the molecule.

π-π Stacking Interactions and Aromatic Stacking Motifs

The central benzene (B151609) ring in this compound provides a platform for π-π stacking interactions. nih.gov These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing supramolecular structures. rsc.orgmdpi.com The presence of electron-donating isobutoxy groups can influence the electron density of the aromatic ring, potentially modulating the strength and geometry of these stacking interactions. rsc.org

Two primary stacking motifs are possible: face-to-face and edge-to-face. The bulky nature of the isobutoxy groups might sterically hinder a perfect face-to-face arrangement, favoring a displaced or offset stacking geometry to maximize favorable interactions.

Hierarchical Organization from Molecular Units to Supramolecular Structures

The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions can lead to a hierarchical organization of structures. acs.org Initially, individual molecules of this compound would likely assemble into one- or two-dimensional motifs through hydrogen bonding. These primary structures could then further organize into more complex three-dimensional architectures via π-π stacking and other weaker van der Waals forces. This multi-level assembly process is a hallmark of complex supramolecular systems.

Host-Guest Chemistry and Molecular Recognition Phenomena

The self-assembled structures of this compound could potentially form cavities or channels capable of encapsulating smaller "guest" molecules. This host-guest chemistry is driven by molecular recognition, where the host structure selectively binds to specific guests based on size, shape, and chemical complementarity. nih.gov The nature of the isobutoxy groups, being relatively non-polar, might create hydrophobic pockets within a more polar, hydrogen-bonded framework, allowing for the recognition of non-polar guest molecules.

Dynamic Covalent Chemistry (DCC) Applications

The hydrazide functionality in this compound can participate in dynamic covalent chemistry (DCC). nih.gov Hydrazides can react reversibly with aldehydes or ketones to form hydrazones. This reversible bond formation allows for the creation of dynamic combinatorial libraries, where the composition of the library can adapt in response to external stimuli or the presence of a template. nih.govrsc.org While the hydrazone bond is generally stable, its formation and cleavage can often be catalyzed, providing a means to control the assembly and disassembly of larger covalent structures. acs.org

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Spectroscopic Analysis Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental insights into molecular structure and function.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2,5-Diisobutoxyterephthalohydrazide, ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the central benzene (B151609) ring would appear as a singlet due to their chemical equivalence. The isobutoxy groups would display a characteristic set of signals: a doublet for the six methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a doublet for the two methylene (B1212753) (OCH₂) protons. The hydrazide group (-CONHNH₂) protons would also produce distinct signals, typically in the downfield region of the spectrum, which may be broad and are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The symmetry of the molecule would mean that only half the carbons are unique. Key signals would include those for the carbonyl carbon of the hydrazide, the aromatic carbons (with and without oxygen substitution), and the distinct carbons of the isobutoxy group (methyl, methine, and methylene carbons). researchgate.net The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, linking the methylene and methine protons of the isobutoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.comwashington.edu

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic-H | ~7.3 | ~115 |

| -NH | ~9.5 (broad) | N/A |

| -NH₂ | ~4.5 (broad) | N/A |

| -O-CH₂- | ~3.8 (d) | ~75 |

| -CH-(CH₃)₂ | ~2.1 (m) | ~28 |

| -CH(CH₃)₂ | ~1.0 (d) | ~19 |

| C=O | N/A | ~165 |

| Aromatic C-O | N/A | ~152 |

| Aromatic C-C=O | N/A | ~125 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the hydrazide group (typically a pair of bands around 3200-3400 cm⁻¹), C-H stretching from the aromatic ring and the aliphatic isobutoxy groups (around 2850-3100 cm⁻¹), and a strong C=O stretching band from the amide carbonyl group (around 1640-1680 cm⁻¹). The C-O-C stretching of the ether linkage would appear in the fingerprint region, likely around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. As a symmetric molecule, the C=C stretching vibrations of the benzene ring are expected to produce a strong Raman signal. The symmetric stretching of other bonds would also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Key IR Absorption Bands for this compound Predicted values are based on characteristic vibrational frequencies for known functional groups. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-O-C Stretch (Ether) | 1200 - 1260 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation. The spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene ring. researchgate.net The presence of the carbonyl groups and the alkoxy substituents on the aromatic ring will influence the position and intensity of the π→π* transitions. rsc.org The electronic conjugation between the benzene ring, the oxygen atoms of the alkoxy groups, and the carbonyl groups would likely result in absorption bands in the UV region, potentially extending towards the visible range depending on the solvent polarity. youtube.com

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Predicted values based on similar aromatic amide and ether structures. researchgate.net

| Electronic Transition | Predicted λmax (nm) | Solvent Effect |

|---|---|---|

| π → π* (Benzene Ring) | ~240 - 260 | Minimal |

| π → π* (Conjugated System) | ~290 - 320 | Solvatochromic shifts possible |

| n → π* (Carbonyl) | ~330 - 360 | Hypsochromic (blue) shift in polar solvents |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic losses, such as the loss of an isobutoxy group, a butene molecule from the isobutoxy group via McLafferty rearrangement, or cleavage of the N-N bond in the hydrazide moiety. libretexts.orgchemguide.co.ukmiamioh.edu These fragmentation pathways help to piece together the molecular structure. nih.govyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Based on the calculated molecular weight of C₁₆H₂₆N₄O₄ (354.40 g/mol) and common fragmentation patterns. libretexts.orgmiamioh.edu

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 354 | [M]⁺ (Molecular Ion) |

| 323 | [M - N₂H₃]⁺ |

| 298 | [M - C₄H₈]⁺ |

| 281 | [M - OC₄H₉]⁺ |

| 193 | [M - OC₄H₉ - CONHNH₂ - H]⁺ |

Diffraction and Crystallographic Techniques

These techniques are essential for determining the solid-state structure of a crystalline material.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. A PXRD pattern for a crystalline sample of this compound would show a series of sharp peaks at specific diffraction angles (2θ). The position and intensity of these peaks are unique to the compound's crystal structure and can be used as a fingerprint for phase identification. An amorphous sample, in contrast, would produce a broad, featureless halo. The technique is crucial for identifying different crystalline forms, or polymorphs, which can have different physical properties.

Single-Crystal X-ray Diffraction for Atomic Resolution Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a high-quality single crystal is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the molecule. This provides unambiguous information on bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD can reveal crucial details about intermolecular interactions, such as hydrogen bonding networks involving the hydrazide moieties, and π-π stacking interactions that may arise from the terephthalate (B1205515) core. These non-covalent interactions are fundamental to understanding the compound's crystal packing and its bulk properties.

While specific crystallographic data for this compound is not publicly available, a hypothetical data table based on the analysis of a similar aromatic hydrazide derivative is presented below to illustrate the type of information obtained from an SC-XRD experiment.

Hypothetical Crystallographic Data for an Aromatic Hydrazide Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1324.5(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

Electron Microscopy Techniques (e.g., TEM, SEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for investigating the morphology, topography, and nanostructural features of solid materials like this compound. These methods offer significantly higher resolution than optical microscopy, enabling the visualization of features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of the bulk material. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting secondary electrons, backscattered electrons, and characteristic X-rays are detected to form an image. For this compound, SEM could be used to characterize the shape and size distribution of its crystalline powders, identify different crystal habits, and examine surface defects.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the direct imaging of the internal structure and nanostructure of the material. For TEM analysis, the sample must be sufficiently thin to allow electrons to pass through it. This can be achieved by dispersing the compound in a solvent and drop-casting it onto a TEM grid or by using microtomy on a bulk sample. TEM can reveal information about the crystalline nature of nanoparticles, the presence of amorphous regions, and the arrangement of molecules in self-assembled nanostructures.

Although specific electron microscopy studies on this compound are not found in the surveyed literature, the following table summarizes the typical morphological information that could be obtained for a similar organic compound.

Hypothetical Morphological Analysis Data for an Aromatic Hydrazide Derivative

| Technique | Observation |

|---|---|

| SEM | Aggregates of plate-like crystals with sizes ranging from 5-20 µm. The surface of the crystals appears smooth. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov For derivatives of terephthalohydrazide, DFT studies are instrumental in predicting their behavior and properties.

Geometric Optimization and Conformation Analysis

Theoretical calculations for hydrazide derivatives often begin with geometry optimization to determine the most stable three-dimensional structure. For molecules like 2,5-diisobutoxyterephthalohydrazide, conformational analysis is particularly important due to the flexibility of the isobutoxy and hydrazide groups. Studies on similar structures, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, show that the substitution of different functional groups can significantly alter the predominant conformer. mdpi.com

Table 1: Representative Geometric Parameters for a Dialkoxyterephthalohydrazide Analog

| Parameter | Value (Å) |

| C-C (aromatic) | 1.35 - 1.46 |

| C-N | ~1.37 |

| N-N | ~1.42 |

| C=O | ~1.25 |

| C-O (alkoxy) | ~1.37 |

Note: These are typical bond lengths and are illustrative. Actual values for this compound would require specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. sciopen.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov

For terephthalohydrazide derivatives, the electronic structure is characterized by the electron-donating alkoxy groups and the electron-withdrawing hydrazide moieties. DFT studies on related systems, such as pentacene (B32325) derivatives with varied functional groups, have shown that the addition of electron-donating or -accepting groups significantly alters the HOMO-LUMO gap. researchgate.net In dialkoxyterephthalohydrazides, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the alkoxy groups, while the LUMO is distributed over the hydrazide groups. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dialkoxyterephthalohydrazide Analog

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and would vary for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.orgmdpi.com These calculations can provide valuable information about the electronic transitions within the molecule. For dialkoxyterephthalohydrazide derivatives, the main absorption bands in the UV-Vis spectrum are expected to correspond to π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms.

Theoretical predictions of spectroscopic data are often correlated with experimental results to validate the computational model. For example, TD-DFT calculations have been successfully used to predict the UV-Vis spectra of various organic compounds, with the results showing good agreement with experimental data. mdpi.com Such studies on analogs of this compound would help in understanding its photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While specific MD simulations for isolated this compound are not documented, this technique is invaluable for understanding the behavior of materials constructed from this molecule. For instance, MD simulations can be employed to study the flexibility of the isobutoxy chains and their role in the self-assembly process of COFs. Furthermore, MD can shed light on the interactions between the COF and guest molecules, such as solvents or pollutants, within the pores.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.org The formation of this compound from its precursors, likely a dialkyl 2,5-diisobutoxyterephthalate and hydrazine (B178648), can be studied using DFT to map the reaction pathway, identify transition states, and calculate activation energies.

More complex reactions, such as the formation of hydrazone-linked COFs from dialkoxyterephthalohydrazides and aldehydes, are also investigated using computational methods. researchgate.netntu.ac.uk These studies help in understanding the step-by-step process of bond formation and the factors that influence the crystallinity and stability of the resulting framework. For example, DFT calculations have been used to study the binding energies of metal ions within COFs constructed from dibutoxyterephthalohydrazide, revealing the crucial role of the hydrazide and alkoxy groups in chelation. unt.edu

Prediction of Supramolecular Assembly and Framework Stability

Computational modeling plays a critical role in predicting how molecules like this compound will self-assemble into larger supramolecular structures. acs.org By understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, between individual molecules, researchers can predict the most likely packing arrangements in the solid state.

For COFs synthesized from dialkoxyterephthalohydrazide linkers, computational methods are used to predict the framework's topology, pore size, and stability. acs.org For example, the stability of these frameworks is often assessed by simulating their response to various conditions, such as high temperatures or exposure to different chemical environments. These computational predictions are essential for the rational design of new materials with desired properties for applications in areas like gas storage, separation, and catalysis.

Research on this compound Remains Undisclosed

Extensive research into the scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the chemical compound this compound and its potential applications in emerging research fields. Despite targeted searches for its use in adsorption and separation technologies, as well as catalytic systems, no specific data, research findings, or detailed studies could be located.

The inquiry sought to elaborate on the compound's role in several key areas of materials science and environmental remediation. These included its potential for gas adsorption and storage, particularly of hydrogen (H₂) and carbon dioxide (CO₂), and its utility in the selective separation of both organic and inorganic substrates. Furthermore, information was sought on its capacity to capture pollutants such as iodine and uranium.

This absence of information suggests that either research into this specific hydrazide derivative has not been conducted, has not been published in accessible forums, or the compound is primarily used in proprietary applications not disclosed in the public domain. Consequently, a detailed scientific article on its emerging research applications and functional material design as outlined cannot be generated at this time.

Emerging Research Applications and Functional Material Design

Energy Storage and Conversion Applications

There is currently no available research detailing the use or performance of 2,5-diisobutoxyterephthalohydrazide in energy storage or conversion technologies.

Battery Technologies (e.g., Li-CO₂ Batteries)

No studies were found that specifically investigate the synthesis, integration, or performance of this compound as a component in Li-CO₂ batteries or any other battery technology.

Research on similar compounds, such as 2,5-dipropoxyterephthalohydrazide, has shown that it can be used as a building block for COFs in Li-CO₂ battery cathodes. These related materials have been reported to form robust, porous structures that facilitate the diffusion of ions and gases, which can enhance battery performance. For instance, a COF derived from the propoxy analogue, when combined with ruthenium-decorated carbon nanotubes, demonstrated high specific capacity and improved cycling stability in Li-CO₂ cells. However, no such data exists for this compound.

Supercapacitor Development

A review of the literature yielded no studies or data concerning the application of this compound in the development of supercapacitors. The potential for this specific compound to act as an electrode material or to be incorporated into frameworks for charge storage has not been explored in published research.

Challenges and Future Research Directions

Scalability and Sustainable Synthesis of 2,5-Diisobutoxyterephthalohydrazide and its Frameworks

A significant obstacle in the widespread application of this compound-based frameworks is the transition from laboratory-scale synthesis to large-scale industrial production. worldpharmatoday.comquora.comidbs.com The complexities of bioprocesses and the unique nature of these materials add to the difficulty of scaling up. idbs.comnih.gov Key challenges include maintaining product consistency, ensuring process efficiency, and meeting regulatory requirements. idbs.com The cost of raw materials and the intricate multi-step syntheses often required for the precursor, this compound, and its subsequent polymerization into frameworks can be prohibitive for commercial viability. worldpharmatoday.compharmaceuticalprocessingworld.com

Future research must prioritize the development of scalable and cost-effective synthetic routes. This includes exploring more efficient catalytic systems, optimizing reaction conditions to improve yields and reduce reaction times, and identifying readily available and less expensive starting materials. beilstein-journals.org A focus on green chemistry principles is also paramount to ensure the sustainability of the production process. mdpi.comnih.govrasayanjournal.co.in This involves the use of environmentally benign solvents, minimizing waste generation, and developing energy-efficient synthetic methods like microwave-assisted or mechanochemical synthesis. mdpi.comnih.govrasayanjournal.co.in Establishing robust supply chains and effective technology transfer from research and development to manufacturing will be crucial for successful commercialization. worldpharmatoday.com

A comparison of conventional and greener synthesis methods highlights the potential for improvement:

| Parameter | Conventional Synthesis | Greener Synthesis Approaches |

| Solvents | Often uses hazardous and volatile organic solvents. rasayanjournal.co.in | Emphasizes the use of safer solvents like water or ionic liquids, or solvent-free conditions. mdpi.comnih.gov |

| Catalysts | May use stoichiometric and toxic reagents. | Focuses on using recyclable and highly efficient catalysts. mdpi.com |

| Energy | Can be energy-intensive due to high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. mdpi.comnih.gov |

| Waste | Can generate significant amounts of byproducts and waste. | Aims to maximize atom economy and minimize waste generation. mdpi.com |

Precision Engineering of Framework Architectures and Pore Environments

Future research will focus on developing new synthetic strategies that allow for the "on-demand" design of framework architectures. This includes the use of pre-designed molecular building blocks with specific geometries and functionalities to dictate the final structure of the framework. rsc.orgnih.gov Pore surface engineering, through post-synthetic modification, is another crucial area of research. nih.gov This technique allows for the introduction of specific functional groups onto the pore walls, thereby tailoring the chemical environment within the pores for specific applications. nih.gov For instance, creating dual-pore COFs has been shown to enhance the catalytic activity and stability of immobilized enzymes. nih.gov

| Architectural Feature | Importance | Future Research Direction |

| Pore Size and Shape | Determines molecular accessibility and selectivity. rsc.orgnih.gov | Design of building blocks with specific geometries and symmetries. nih.gov |

| Pore Environment | Influences interactions with guest molecules. nih.gov | Post-synthetic modification to introduce functional groups. nih.gov |

| Framework Topology | Affects the overall physical properties of the material. rsc.org | Exploration of new linking chemistries and synthetic conditions. |

Integration of Multiple Functionalities within Single Frameworks

Developing multifunctional materials, where a single framework exhibits multiple desirable properties, is a key goal in materials science. rsc.orgmdpi.comnih.gov For frameworks derived from this compound, this could involve combining properties such as porosity for storage, catalytic activity, and luminescence for sensing. rsc.orgresearchgate.net The challenge lies in integrating different functional components without compromising the structural integrity or the performance of the individual functionalities.

Future research will explore various strategies for creating these multifunctional frameworks. One approach is the "bottom-up" synthesis, where different functional building blocks are copolymerized to create a single, multifunctional framework. researchgate.net Another strategy is the "top-down" approach, where a pre-synthesized framework is post-synthetically modified to introduce additional functionalities. nih.gov For example, a hydrazone-based COF can be metalated with palladium to create a heterogeneous photocatalyst. researchgate.net The development of COFs with multiple functionalities has shown promise in areas like chemical detection and biomedical applications. rsc.orgacs.org

Advanced Characterization under Operando Conditions

Understanding the dynamic behavior of this compound-based frameworks under real-world operating conditions is crucial for optimizing their performance and designing new materials. researchgate.netrsc.org However, characterizing these materials in situ or operando (while they are functioning) presents significant challenges. acs.org Many characterization techniques require high vacuum or specific sample preparation methods that are not compatible with the conditions under which the materials are used, such as in the presence of solvents or at elevated temperatures. researchgate.netresearchgate.net

The future of this field lies in the development and application of advanced characterization techniques that can probe the structure and properties of these frameworks in real-time. researchgate.netnih.govnumberanalytics.com Techniques such as operando UV-vis absorption, Raman, infrared, and X-ray absorption spectroscopy can provide valuable insights into the electronic and structural changes that occur during processes like electrocatalysis. rsc.orgacs.org Cryo-electron microscopy (cryo-EM) is another emerging technique that can be used to study the structure of these materials at cryogenic temperatures, providing a more accurate picture of their native state. numberanalytics.com These advanced techniques will be instrumental in understanding reaction mechanisms, identifying active sites, and observing dynamic structural transformations. researchgate.netresearchgate.net

| Characterization Technique | Information Provided | Relevance to Frameworks |

| Operando Spectroscopy (UV-vis, Raman, IR, XAS) | Electronic and vibrational states, local atomic structure. rsc.orgacs.org | Understanding reaction mechanisms and catalyst function in real-time. researchgate.net |

| In situ X-Ray Diffraction (XRD) | Crystal structure and phase transitions. researchgate.net | Observing structural changes during gas adsorption or other processes. researchgate.net |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural imaging at cryogenic temperatures. numberanalytics.com | Determining the structure of sensitive materials without artifacts from drying. researchgate.net |

| Interferometric Scattering Microscopy (iSCAT) | Real-time imaging of nanoparticle formation and growth. researchgate.netnih.gov | Studying the early stages of framework formation. researchgate.netnih.gov |

Exploration of Novel Applications in Emerging Technologies

While frameworks based on this compound have shown promise in established applications like gas storage and catalysis, there is a vast, unexplored potential for their use in emerging technologies. mdpi.comresearchgate.net The unique properties of these materials, such as their high porosity, tunable functionality, and stability, make them attractive candidates for a wide range of new applications. mdpi.comnih.gov

Future research will focus on harnessing the unique properties of these frameworks for cutting-edge technologies. For example, their application as cathode materials in next-generation batteries is being actively explored due to their high theoretical capacities and elemental sustainability. researchgate.netrsc.org Another promising area is their use in water harvesting from the atmosphere, where hydrazide-linked COFs have shown the ability to capture water even at low humidity levels. nih.govberkeley.eduacs.orgchemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net The development of COF-based membranes for molecular separation is another area with significant potential. acs.orgacs.org Furthermore, their tunable electronic and optical properties make them suitable for applications in organic electronics and sensor technology. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.